Cas no 2090932-59-3 ((2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone)

(2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone Chemical and Physical Properties
Names and Identifiers
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- INDEX NAME NOT YET ASSIGNED
- (2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone
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- Inchi: 1S/C7H8Cl2N2OS/c1-13(11,12)6-3-4(8)2-5(9)7(6)10/h2-3,11H,10H2,1H3
- InChI Key: MDOKBAZNSGJYPF-UHFFFAOYSA-N
- SMILES: O=S(C)(C1C(N)=C(Cl)C=C(Cl)C=1)=N
Experimental Properties
- Density: 1.58±0.1 g/cm3(Predicted)
- Boiling Point: 366.0±52.0 °C(Predicted)
(2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-308801-1.0g |
(2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone |
2090932-59-3 | 1.0g |
$0.0 | 2023-02-26 | ||
Enamine | EN300-308801-1g |
(2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone |
2090932-59-3 | 1g |
$0.0 | 2023-09-05 |
(2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone Related Literature
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
Additional information on (2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone
Introduction to (2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone (CAS No. 2090932-59-3)
(2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone, with the CAS number 2090932-59-3, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an amino group, dichlorophenyl moiety, and a sulfanone functional group. These structural features contribute to its potential therapeutic applications and biological activities.
The chemical formula of (2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone is C10H8Cl2N2O2S. The compound's molecular weight is 271.1 g/mol, and it exhibits a high degree of chemical stability under various conditions. The presence of the dichlorophenyl group imparts significant hydrophobicity, which can influence its solubility and cellular uptake properties.
Recent studies have explored the biological activities of (2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone. One notable area of research is its potential as an anticancer agent. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its anticancer properties, (2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone has shown promise in the treatment of inflammatory diseases. Preclinical studies have indicated that it possesses potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the development of new therapeutic agents for conditions like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of (2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone has also been investigated. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, with a half-life that allows for once-daily dosing in animal models. These properties are crucial for its potential use in clinical settings.
To further understand the mechanisms underlying the biological activities of (2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone, researchers have conducted detailed molecular modeling studies. These studies have provided insights into the binding interactions between the compound and its target proteins, such as kinases and transcription factors. The results suggest that the compound's unique structural features enable it to form stable complexes with these targets, thereby modulating their activity.
Clinical trials are currently underway to evaluate the safety and efficacy of (2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for larger-scale clinical trials to confirm its therapeutic potential.
In conclusion, (2-amino-3,5-dichlorophenyl)(imino)methyl-lambda6-sulfanone (CAS No. 2090932-59-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further development as a therapeutic agent for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility.
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